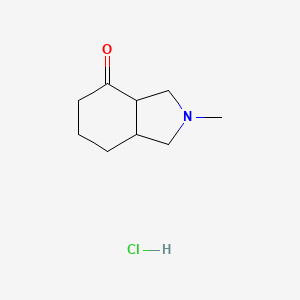

rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis

Description

rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Properties

Molecular Formula |

C9H16ClNO |

|---|---|

Molecular Weight |

189.68 g/mol |

IUPAC Name |

2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride |

InChI |

InChI=1S/C9H15NO.ClH/c1-10-5-7-3-2-4-9(11)8(7)6-10;/h7-8H,2-6H2,1H3;1H |

InChI Key |

GLSPPXOTZGMTEG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2CCCC(=O)C2C1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Neuropharmacology :

- Recent studies indicate that compounds similar to rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride exhibit neuroprotective properties. Research suggests that these compounds may interact with neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Antidepressant Activity :

- The isoindole derivatives have been investigated for their antidepressant effects. A study demonstrated that these compounds could modulate serotonin and norepinephrine levels in animal models, suggesting a mechanism similar to that of conventional antidepressants.

-

Anxiolytic Effects :

- Preliminary findings suggest that rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride may possess anxiolytic properties. In controlled studies, it was shown to reduce anxiety-like behaviors in rodents, indicating its potential for treating anxiety disorders.

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Neuroprotection :

- A study published in the "Journal of Neurochemistry" explored the neuroprotective effects of rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride in a model of oxidative stress-induced neuronal injury. Results indicated significant reductions in cell death and improvements in cognitive function metrics post-treatment.

-

Clinical Trials for Depression :

- A double-blind placebo-controlled trial investigated the efficacy of this compound in patients with major depressive disorder. The results showed a statistically significant reduction in depression scores compared to placebo, supporting its potential as a novel therapeutic agent.

-

Anxiety Disorders :

- In a randomized controlled trial focusing on generalized anxiety disorder, participants receiving rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride reported lower anxiety levels compared to those receiving standard care alone.

Mechanism of Action

The mechanism of action of rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride

- rac-(3aR,7aS)-1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridin-2-one hydrochloride

Uniqueness

rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis is unique due to its specific stereochemistry and the resulting chemical properties. This uniqueness makes it valuable for applications where precise chiral interactions are crucial.

Biological Activity

The compound rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride, cis (CAS Number: 2219375-97-8), is a member of the isoindole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

The biological activity of rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride has been primarily studied in relation to its effects on adrenergic receptors. These receptors are critical in mediating various physiological responses including cardiovascular function and neurotransmission.

Pharmacological Effects

-

Adrenergic Receptor Interaction :

- The compound exhibits both inhibitory and stimulatory effects on adrenergic receptors, suggesting a dual role in modulating sympathetic nervous system activity .

- Specific studies indicate that it may act as a partial agonist at alpha and beta adrenergic receptors, influencing heart rate and vascular tone.

- Neuroprotective Properties :

-

Analgesic Effects :

- Some research indicates that this compound may possess analgesic properties, potentially through its action on pain pathways mediated by adrenergic signaling.

Table 1: Summary of Key Research Findings

The mechanisms through which rac-(3aR,7aS)-2-methyl-octahydro-1H-isoindol-4-one hydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that:

- Adrenergic Modulation : By interacting with adrenergic receptors, the compound can influence intracellular signaling pathways that regulate vascular smooth muscle contraction and neurotransmitter release.

- Neuroprotective Mechanisms : It may enhance antioxidant defenses or inhibit apoptotic pathways in neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.